
4,4'-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) is a compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-step process. One common method is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high yields of the desired product . Another eco-friendly approach involves using glycerol as a solvent, which offers advantages such as clean processes, atom-efficiency, and simplicity of work-up .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are increasingly being adopted in the synthesis of pyrazolone derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrazolone derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, the compound has been shown to induce apoptosis through the activation of p53-mediated pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
4,4’-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one): Another pyrazolone derivative with potential therapeutic applications.
Uniqueness
4,4’-(Phenylmethylene)bis(5-ethyl-2,4-dihydro-3H-pyrazol-3-one) stands out due to its specific structural features, which confer unique biological activities
Eigenschaften
CAS-Nummer |
60807-60-5 |
|---|---|
Molekularformel |
C17H20N4O2 |
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
3-ethyl-4-[(3-ethyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C17H20N4O2/c1-3-11-14(16(22)20-18-11)13(10-8-6-5-7-9-10)15-12(4-2)19-21-17(15)23/h5-9,13-15H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
AEBROSUSSHGQDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NNC(=O)C1C(C2C(=NNC2=O)CC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


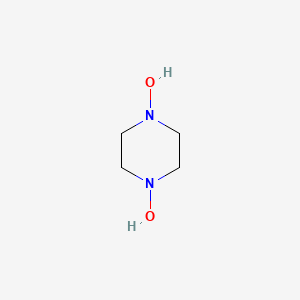

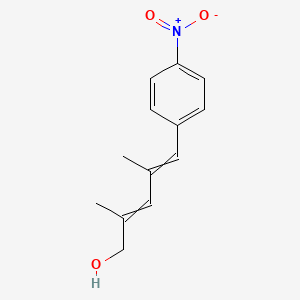
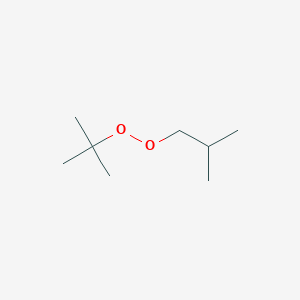

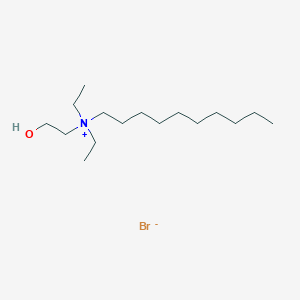
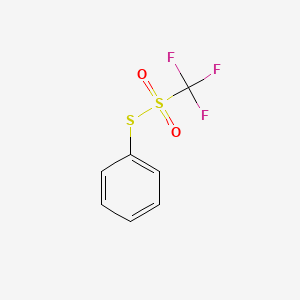

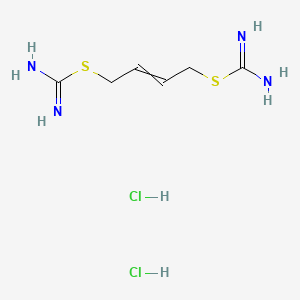
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
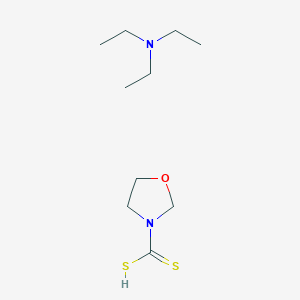


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
